molecular formula C22H24F2N2O B6011086 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol

Cat. No. B6011086
M. Wt: 370.4 g/mol
InChI Key: BCJNNILRRGVKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol, also known as DF-MPJC, is a chemical compound that has gained attention in the field of neuroscience and pharmacology due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been shown to increase the release of GABA in certain brain regions, leading to an overall increase in GABAergic transmission. This may contribute to its anxiolytic and antidepressant effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of certain proteins involved in synaptic plasticity, which may contribute to its cognitive-enhancing effects. 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has also been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects. In addition, 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in lab experiments is that it has been shown to have low toxicity and few side effects in animal studies. This makes it a potentially safe and effective treatment option for neurological and psychiatric disorders. However, one limitation of using 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in lab experiments is that it is a relatively new compound and there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

There are many potential future directions for research on 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol's antioxidant properties may make it a promising candidate for this application. Another area of interest is its potential use in the treatment of addiction. 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol's ability to reduce drug-seeking behavior may make it a useful tool in addiction treatment. Finally, further research is needed to fully understand the mechanism of action of 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol and its potential therapeutic applications.

Synthesis Methods

2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol can be synthesized through a multi-step process involving the reaction of 3,4-difluorobenzyl chloride with 4-(3-phenyl-2-propyn-1-yl)piperazine in the presence of a base, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. This method has been reported in the literature and has been used to produce 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in sufficient quantities for research purposes.

Scientific Research Applications

2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been studied for its potential use as a treatment for neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been found to improve cognitive function. 2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has also been investigated for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O/c23-21-9-8-19(15-22(21)24)16-26-13-12-25(17-20(26)10-14-27)11-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,20,27H,10-14,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNNILRRGVKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC#CC2=CC=CC=C2)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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